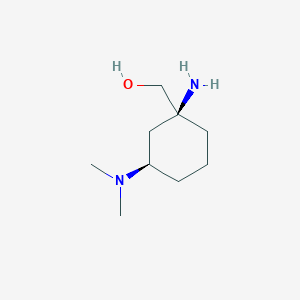

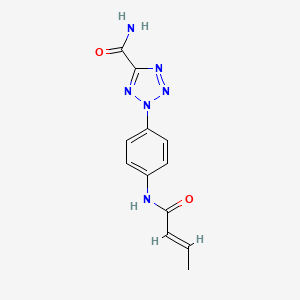

![molecular formula C10H16O2 B2795795 (2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 1807938-57-3](/img/structure/B2795795.png)

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

カタログ番号 B2795795

CAS番号:

1807938-57-3

分子量: 168.236

InChIキー: VZRRCQOUNSHSGB-HNQUHTCLSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one” is a chemical compound with the molecular formula C10H16O2 . It is a derivative of the bicyclo[3.1.1]heptane structure .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, an asymmetric approach to similar bicyclo[2.2.1]heptane-1-carboxylates has been reported, which involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Molecular Structure Analysis

The molecular structure of “(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one” is characterized by a bicyclic framework, which is a common feature in many bioactive natural products and drug candidates .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For example, under certain conditions, 2a-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one can undergo transformations leading to the formation of a mixture of 1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one and carvacrol .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be estimated using computational methods. For instance, the density, heat of sublimation, and impact sensitivity of similar bicyclo[2.2.1]heptane derivatives have been estimated by electrostatic potential analysis of the molecular surface .科学的研究の応用

Transformations under Acid Catalysis

- Synthesis of Various Structures : This compound can be transformed under acid catalysis to synthesize different structures like bicyclic lactone, aromatic compounds (like carvacrol), and nitrogen-containing p-menthane derivatives, as demonstrated by S. S. Koval’skaya et al. (2004).

Structural Studies

- Chiral Palladium(II) Complex : The reaction of this compound with lithium tetrachloropalladate leads to a chiral palladium(II) complex. Its structure was confirmed by NMR spectroscopy and X-ray diffraction analysis, as noted by O. A. Zalevskaya et al. (2011).

Atropisomerism

- Induction of R-Sense of Asymmetry : In a study by B. Goldfuss and F. Rominger (2000), it was found that fenchyl alcohol units in this compound induce a sense of asymmetry and support intramolecular hydrogen bonds.

Asymmetric Reduction

- Catalytic Source for Borane-Mediated Reduction : It has been used as a chiral catalytic source for borane-mediated asymmetric reduction of prochiral ketones, providing secondary alcohols with high enantiomeric excess, as described by D. Basavaiah et al. (2004).

Ligand in Asymmetric Reactions

- Use in Asymmetric Reformatsky Reaction : This compound, as a ligand, has been used in asymmetric Reformatsky reactions to obtain certain esters, as found by C. M. R. Ribeiro et al. (2008).

Applications in Organic Chemistry

- Building Block for Various Derivatives : As a versatile building block, it has been employed in synthesizing various substances including terpenoids and organic reagents with potential biological activities, as detailed by E. T. Silva et al. (2020).

Catalysis

- Asymmetric Oxidation of Phenylphenacyl Sulfide : This compound, used in terpene ligands, has shown efficiency in catalytic systems for the asymmetric oxidation of phenylphenacyl sulfide, as researched by A. Kuchin et al. (2010).

将来の方向性

特性

IUPAC Name |

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6?,7?,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRRCQOUNSHSGB-HNQUHTCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(C(=O)C2)(C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C2CC(C2(C)C)CC1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

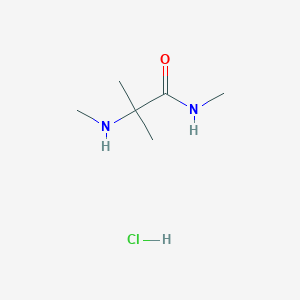

N1,N2,2-Trimethylalaninamide hydrochloride

1820608-90-9

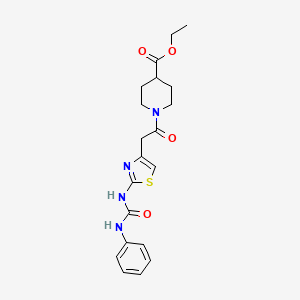

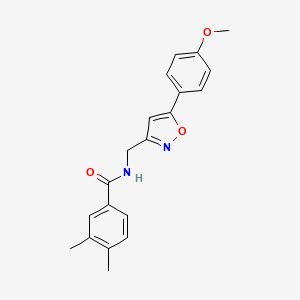

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2795715.png)

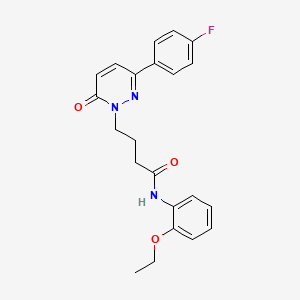

![(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2795726.png)

![2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2795729.png)

![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2795730.png)

![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)

![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795735.png)